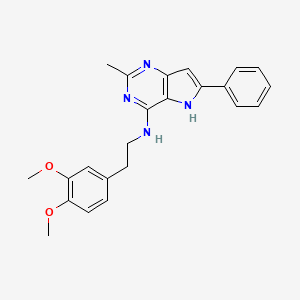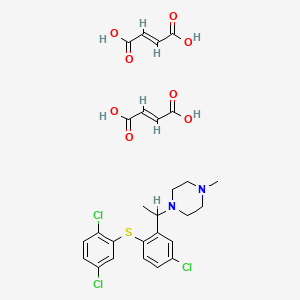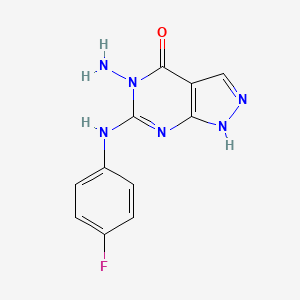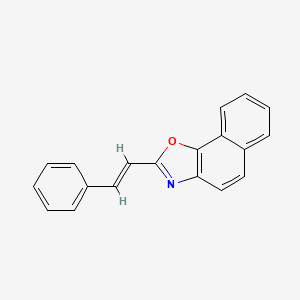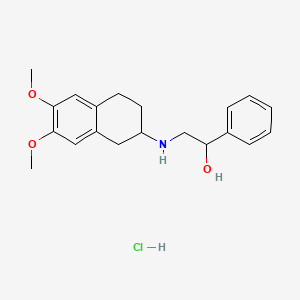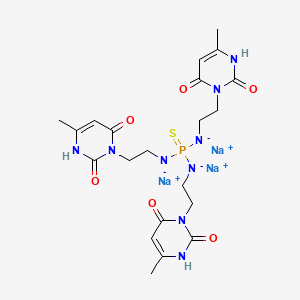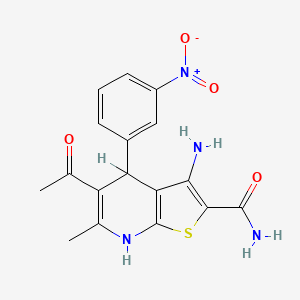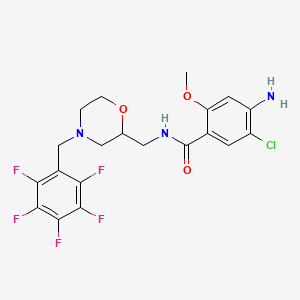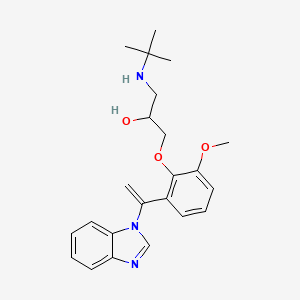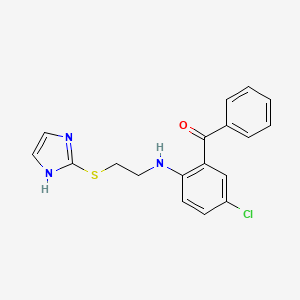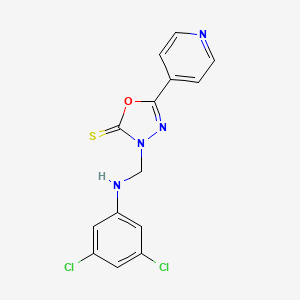
1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dichlorophenyl)amino)methyl)-5-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dichlorophenyl)amino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that belongs to the oxadiazole family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve:
Formation of Hydrazide: Reacting 3,5-dichloroaniline with an appropriate acyl chloride to form the corresponding hydrazide.
Cyclization: Treating the hydrazide with carbon disulfide and a base to form the oxadiazole ring.
Functionalization: Introducing the pyridinyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol or further to an alkane.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-2-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole-2(3H)-thione derivatives have been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.
Agriculture: Development of pesticides and herbicides.
Materials Science: Use in the synthesis of polymers, dyes, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives varies depending on their specific application. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione: Basic structure without additional functional groups.
1,3,4-Oxadiazole-2(3H)-one: Oxygen replacing sulfur in the thione group.
1,2,4-Oxadiazole: Different positioning of nitrogen atoms in the ring.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 3-(((3,5-dichlorophenyl)amino)methyl)-5-(4-pyridinyl)- lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other oxadiazole derivatives.
Eigenschaften
CAS-Nummer |
84249-82-1 |
|---|---|
Molekularformel |
C14H10Cl2N4OS |
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
3-[(3,5-dichloroanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H10Cl2N4OS/c15-10-5-11(16)7-12(6-10)18-8-20-14(22)21-13(19-20)9-1-3-17-4-2-9/h1-7,18H,8H2 |
InChI-Schlüssel |
VWMCOWJLNJFMNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NN(C(=S)O2)CNC3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


